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Compound of Interest

Compound Name: 2,5-Dichlorohydroquinone

Cat. No.: B146588 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to

the environmental impact of 2,5-Dichlorohydroquinone and its common alternatives,

supported by available data and predictive modeling. This document aims to inform compound

selection with a focus on environmental stewardship.

Introduction
2,5-Dichlorohydroquinone (2,5-DCHQ) is a chlorinated aromatic organic compound utilized

as a key intermediate in various chemical syntheses, including the production of dyes and

pharmaceuticals.[1] As with many chlorinated compounds, its potential environmental fate and

toxicological profile are of significant concern.[1] This guide provides a comparative

assessment of the environmental impact of 2,5-Dichlorohydroquinone against three common

alternatives: Hydroquinone, Catechol, and Resorcinol.

Due to a notable lack of comprehensive experimental ecotoxicity data for 2,5-
Dichlorohydroquinone in publicly available literature, a Quantitative Structure-Activity

Relationship (QSAR) modeling approach has been employed to predict its key environmental

hazard endpoints. These predictions are presented alongside available experimental data for

the alternatives to facilitate a structured comparison.

Quantitative Environmental Impact Data
The following table summarizes the key environmental, physical, and chemical properties of

2,5-Dichlorohydroquinone and its alternatives.
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Parameter
2,5-
Dichlorohydro
quinone

Hydroquinone Catechol Resorcinol

Aquatic Toxicity

Fish (96h LC50)
2.8 mg/L

(Predicted)

0.044 - 0.64

mg/L
7.5 - 40 mg/L 26.9 - 53.5 mg/L

Daphnia magna

(48h EC50)

1.5 mg/L

(Predicted)
0.06 - 0.29 mg/L 3.1 - 100 mg/L 52.8 - 100 mg/L

Algae (72h

EC50)

0.9 mg/L

(Predicted)
0.33 - 1.3 mg/L 0.89 - 10 mg/L 7.9 - 240 mg/L

Biodegradation

Not readily

biodegradable

(Predicted)

Readily

biodegradable

Readily

biodegradable

Readily

biodegradable

Bioaccumulation

LogKow 2.57 (Calculated) 0.59 0.88 0.8

Bioconcentration

Factor (BCF)

58 L/kg

(Predicted)
< 100 < 100 < 100

Physical-

Chemical

Properties

Molecular

Formula
C₆H₄Cl₂O₂ C₆H₆O₂ C₆H₆O₂ C₆H₆O₂

Molecular Weight 179.00 g/mol 110.11 g/mol 110.11 g/mol 110.11 g/mol

Water Solubility
1,000 mg/L (25

°C)

70,000 mg/L (25

°C)

450,000 mg/L

(25 °C)

1,100,000 mg/L

(20 °C)

Human Health

Hazards

Causes severe

skin burns and

eye damage

Harmful if

swallowed, skin

sensitizer,

suspected

mutagen

Harmful if

swallowed or in

contact with skin,

causes serious

eye damage

Harmful if

swallowed, skin

and eye irritant,

suspected
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endocrine

disruptor

Experimental and Predictive Methodologies
Aquatic Ecotoxicity Assessment
Experimental Data (Alternatives): The aquatic toxicity data for Hydroquinone, Catechol, and

Resorcinol are derived from various experimental studies. The tests for acute toxicity to fish

(LC50), aquatic invertebrates (EC50 for Daphnia magna), and algae (EC50 for growth

inhibition) are typically conducted following standardized protocols such as those outlined by

the Organisation for Economic Co-operation and Development (OECD) (e.g., OECD 203, 202,

and 201).

Predictive Data (2,5-Dichlorohydroquinone): The aquatic toxicity values for 2,5-
Dichlorohydroquinone were estimated using the ECOSAR™ (Ecological Structure Activity

Relationships) predictive model developed by the U.S. Environmental Protection Agency (EPA).

This QSAR model predicts the aquatic toxicity of chemicals based on their structural similarity

to compounds with known toxicity data. The predictions are based on the "Neutral Organics"

class, which is appropriate for non-ionizable, non-reactive organic compounds.

Biodegradability Assessment
Experimental Data (Alternatives): The "readily biodegradable" classification for Hydroquinone,

Catechol, and Resorcinol is based on results from standardized ready biodegradability tests,

such as the OECD 301 series. These tests evaluate the potential for a chemical to be rapidly

and ultimately biodegraded by microorganisms under aerobic conditions.

Predictive Data (2,5-Dichlorohydroquinone): The prediction that 2,5-Dichlorohydroquinone
is "not readily biodegradable" is based on the presence of two chlorine atoms on the aromatic

ring. Halogenated organic compounds are generally more resistant to microbial degradation

than their non-halogenated counterparts. The chlorine atoms increase the molecule's stability

and can inhibit the enzymatic pathways responsible for breaking down the aromatic ring.

Bioaccumulation Potential
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LogKow: The octanol-water partition coefficient (LogKow) is a measure of a chemical's

lipophilicity and is a key indicator of its potential to bioaccumulate in organisms. The provided

LogKow values for the alternatives are experimentally derived. The LogKow for 2,5-
Dichlorohydroquinone is a calculated value from chemical property databases.

Bioconcentration Factor (BCF): The BCF is the ratio of a chemical's concentration in an

organism to its concentration in the surrounding water. A BCF of less than 100 is generally

considered to indicate a low potential for bioaccumulation. The BCF values for the alternatives

are based on experimental data or estimations from their low LogKow values. The BCF for 2,5-
Dichlorohydroquinone was predicted using a regression-based QSAR model that correlates

LogKow with BCF.

Visualizing the Assessment Workflow
The following diagram illustrates the logical workflow for a comparative environmental impact

assessment of a chemical substance.
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Conceptual Workflow for Comparative Environmental Impact Assessment
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Comparative Environmental Assessment Workflow
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Discussion and Interpretation
Based on the available experimental data and QSAR predictions, a clear distinction in the

environmental profiles of 2,5-Dichlorohydroquinone and its non-chlorinated alternatives

emerges.

Aquatic Toxicity: 2,5-Dichlorohydroquinone is predicted to be moderately to highly toxic to

aquatic organisms. In comparison, Hydroquinone exhibits the highest aquatic toxicity among

the alternatives, with LC50 and EC50 values often in the sub-mg/L range. Catechol and

Resorcinol generally show lower aquatic toxicity.

Persistence: The most significant differentiator is biodegradability. Hydroquinone, Catechol,

and Resorcinol are all readily biodegradable, meaning they are expected to be rapidly broken

down in the environment and are unlikely to persist. In contrast, 2,5-Dichlorohydroquinone is

predicted to be not readily biodegradable. This suggests a higher potential for persistence and

long-term environmental exposure.

Bioaccumulation: All four compounds have a low potential for bioaccumulation, with LogKow

values well below the threshold of concern (typically > 4.5) and predicted or estimated BCF

values significantly lower than 100.

Signaling Pathways and Mechanisms of Toxicity
The toxicity of hydroquinones and related phenolic compounds is often linked to their ability to

undergo redox cycling, leading to the formation of reactive oxygen species (ROS) and

subsequent oxidative stress within cells. This can damage cellular components, including DNA,

proteins, and lipids, ultimately leading to cell death. The following diagram illustrates a

simplified, generalized signaling pathway for hydroquinone-induced cytotoxicity.
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Generalized Signaling Pathway for Hydroquinone-Induced Cytotoxicity
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Hydroquinone-Induced Cytotoxicity Pathway
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Conclusion and Recommendations
While 2,5-Dichlorohydroquinone may exhibit slightly lower predicted aquatic toxicity

compared to Hydroquinone, its predicted persistence in the environment is a significant

concern. The non-chlorinated alternatives—Hydroquinone, Catechol, and Resorcinol—are all

readily biodegradable, suggesting a lower overall environmental risk profile due to their limited

persistence.

For researchers and drug development professionals, the selection of a chemical intermediate

should consider not only its reactivity and cost-effectiveness but also its environmental

footprint. Based on this comparative assessment, Catechol and Resorcinol appear to be the

more environmentally favorable alternatives due to their lower aquatic toxicity and ready

biodegradability compared to both 2,5-Dichlorohydroquinone and Hydroquinone.

When the specific chemical properties of a chlorinated hydroquinone are required, a thorough

risk assessment should be conducted, and all necessary measures should be taken to

minimize environmental release. Further experimental studies on the ecotoxicity and

biodegradability of 2,5-Dichlorohydroquinone are highly recommended to validate these

predictive findings and provide a more complete environmental risk profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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